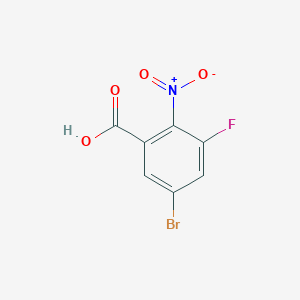
5-Bromo-3-fluoro-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H3BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-nitrobenzoic acid typically involves multiple steps:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Oxidation: The methyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromo, fluoro, and nitro).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids.
Major Products:
Aminobenzoic acids: from reduction of the nitro group.
Biaryl compounds: from coupling reactions
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Serves as a building block for the synthesis of potential therapeutic agents.
Industry:
Agrochemicals: Used in the development of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzoic acid is primarily related to its functional groups:
Nitro Group: Acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Bromo and Fluoro Groups: Influence the reactivity and stability of the compound in various chemical reactions.
Comparación Con Compuestos Similares
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 5-Fluoro-2-nitrobenzoic acid
- 3-Fluoro-2-nitrobenzoic acid
Comparison:
- Reactivity: The presence of different substituents (bromo, fluoro, nitro) affects the reactivity and selectivity in chemical reactions.
- Applications: While all these compounds are used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and stability .
Propiedades
Fórmula molecular |
C7H3BrFNO4 |
|---|---|
Peso molecular |
264.00 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12) |
Clave InChI |
KFAFCTMISBRSAW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/structure/B12850240.png)
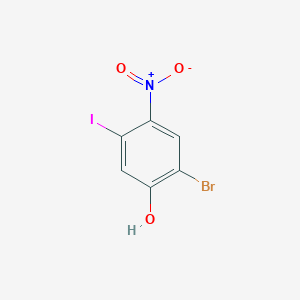
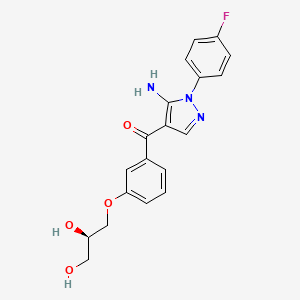
![4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B12850260.png)

![(2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12850267.png)


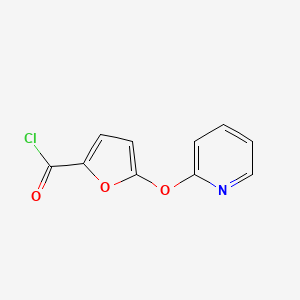

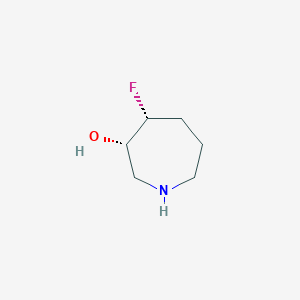
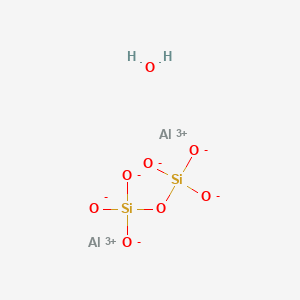
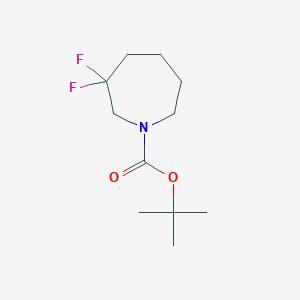
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
